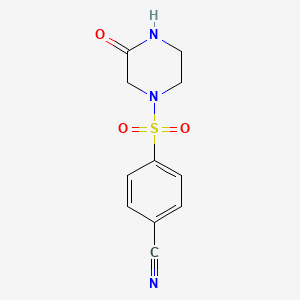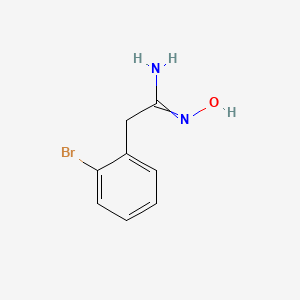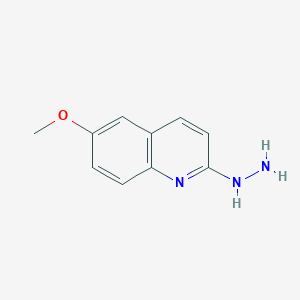
1,3,5,2,4,6-Triazatriphosphorine, 2,4-dichloro-2,4,6,6-tetrafluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5,2,4,6-Triazatriphosphorine, 2,4-dichloro-2,4,6,6-tetrafluoro- is a chemical compound belonging to the class of phosphazenes. Phosphazenes are known for their unique ring structures containing alternating phosphorus and nitrogen atoms. This particular compound is characterized by the presence of chlorine and fluorine atoms attached to the phosphorus atoms, which imparts distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5,2,4,6-Triazatriphosphorine, 2,4-dichloro-2,4,6,6-tetrafluoro- typically involves the reaction of hexachlorocyclotriphosphazene with fluorinating agents. One common method includes the use of antimony trifluoride (SbF3) as the fluorinating agent under controlled conditions. The reaction proceeds as follows:
(NPCl2)3+4SbF3→(NPCl2F2)3+4SbCl3
This reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency.
Chemical Reactions Analysis
Types of Reactions
1,3,5,2,4,6-Triazatriphosphorine, 2,4-dichloro-2,4,6,6-tetrafluoro- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine to facilitate the substitution.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products Formed
Substitution Reactions: The major products are phosphazenes with substituted groups such as amino, alkoxy, or thiol groups.
Oxidation and Reduction: The products depend on the specific oxidizing or reducing agents used and the reaction conditions.
Scientific Research Applications
1,3,5,2,4,6-Triazatriphosphorine, 2,4-dichloro-2,4,6,6-tetrafluoro- has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of various phosphazene derivatives. It is also used in studying the reactivity and stability of phosphazene compounds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential as an antimicrobial agent and in the development of new pharmaceuticals.
Industry: Used in the production of flame retardants, lubricants, and as a stabilizer in polymers.
Mechanism of Action
The mechanism of action of 1,3,5,2,4,6-Triazatriphosphorine, 2,4-dichloro-2,4,6,6-tetrafluoro- involves its ability to interact with various molecular targets. The presence of chlorine and fluorine atoms allows it to form strong bonds with nucleophiles, making it effective in substitution reactions. The compound can also form stable complexes with metal ions, which is useful in catalysis and other applications.
Comparison with Similar Compounds
Similar Compounds
Hexachlorocyclotriphosphazene: Similar structure but with all chlorine atoms.
Hexafluorocyclotriphosphazene: Similar structure but with all fluorine atoms.
Mixed Halogen Phosphazenes: Compounds with different combinations of halogens (chlorine, fluorine, bromine).
Uniqueness
1,3,5,2,4,6-Triazatriphosphorine, 2,4-dichloro-2,4,6,6-tetrafluoro- is unique due to its specific combination of chlorine and fluorine atoms, which imparts distinct reactivity and stability. This makes it particularly useful in applications where selective substitution reactions are required.
Properties
CAS No. |
29871-62-3 |
|---|---|
Molecular Formula |
Cl2F4N3P3 |
Molecular Weight |
281.84 g/mol |
IUPAC Name |
2,4-dichloro-2,4,6,6-tetrafluoro-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene |
InChI |
InChI=1S/Cl2F4N3P3/c1-10(3)7-11(2,4)9-12(5,6)8-10 |
InChI Key |
WXMJFOPZCHGDCK-UHFFFAOYSA-N |
Canonical SMILES |
N1=P(N=P(N=P1(F)Cl)(F)Cl)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-2-[4-[5-[(2S)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-2-hydroxyphenoxy]phenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one](/img/structure/B12436400.png)
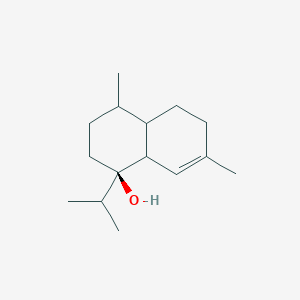
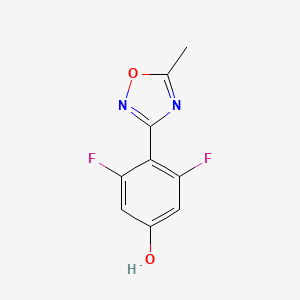
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-methoxybenzo[d]thiazol-2-amine](/img/structure/B12436420.png)
![[[Amino-(3-fluorophenyl)methylidene]amino] 2-chloropropanoate](/img/structure/B12436422.png)
![2-Propenamide,3-[3,4-bis(acetyloxy)phenyl]-](/img/structure/B12436428.png)
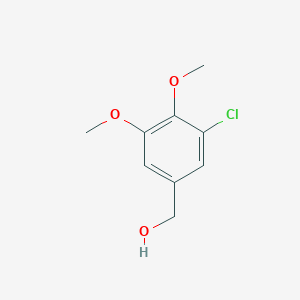

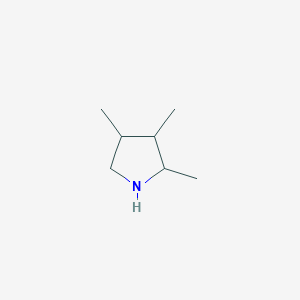
![1-{[(3S,4S,5R,6R)-4,5-bis(acetylsulfanyl)-6-[(acetylsulfanyl)methyl]-2-ethoxyoxan-3-yl]sulfanyl}ethanone](/img/structure/B12436451.png)
